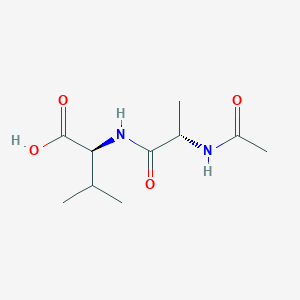

L-Valine, N-(N-acetyl-L-alanyl)-

説明

Structure

3D Structure

特性

分子式 |

C10H18N2O4 |

|---|---|

分子量 |

230.26 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C10H18N2O4/c1-5(2)8(10(15)16)12-9(14)6(3)11-7(4)13/h5-6,8H,1-4H3,(H,11,13)(H,12,14)(H,15,16)/t6-,8-/m0/s1 |

InChIキー |

GEVOYAQTCKBOQE-XPUUQOCRSA-N |

異性体SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C |

正規SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C |

製品の起源 |

United States |

Mechanism of action of L-Valine, N-(N-acetyl-L-alanyl)- in enzyme inhibition

An In-Depth Technical Guide on the Mechanism of Action of L-Valine, N-(N-acetyl-L-alanyl)- in Enzyme and Protein Interaction Inhibition

Executive Summary

L-Valine, N-(N-acetyl-L-alanyl)- , commonly referred to as Ac-Ala-Val-OH , is a highly versatile N-acetylated dipeptide that serves as a foundational pharmacophore in modern drug design. While seemingly simple, this dipeptide sequence forms the critical recognition scaffold for two distinct pharmacological modalities:

-

Active-Site Protease Inhibition: Acting as a highly specific P2-P1 recognition sequence for serine and cysteine proteases (e.g., Human Neutrophil Elastase [HNE], Proteinase 3 [PR3], and SARS 3CLpro).

-

Protein-Protein Interaction (PPI) Decoupling: When esterified to its methyl ester form (Ac-Ala-Val-OMe, designated as ZZL-7 ), it acts as a highly specific disruptor of the Serotonin Transporter (SERT) and neuronal Nitric Oxide Synthase (nNOS) complex, yielding rapid-onset antidepressant effects.

This whitepaper dissects the structural biology, thermodynamic causality, and experimental validation of the Ac-Ala-Val scaffold across both classical enzyme inhibition and modern allosteric PPI decoupling.

Structural Biology: The P2-P1 Pharmacophore Mechanics

The efficacy of the Ac-Ala-Val scaffold relies heavily on the Schechter and Berger nomenclature of protease-substrate interactions.

S1/S2 Subsite Targeting in Serine Proteases

In elastase-like serine proteases (such as HNE and PR3), the S1 binding pocket is hemispherical, shallow, and highly hydrophobic. The isopropyl side chain of the Valine (P1) residue perfectly complements this cavity, driving binding affinity through the hydrophobic effect and van der Waals interactions [1]. Concurrently, the Alanine (P2) residue occupies the S2 subsite, establishing critical backbone hydrogen bonds that lock the peptide into a β -sheet-like conformation with the enzyme's active site cleft.

Warhead Functionalization

While Ac-Ala-Val-OH is a weak competitive inhibitor on its own, its potency is exponentially increased when the C-terminal carboxylic acid is replaced with an electrophilic warhead:

-

Aldehydes (-CHO): Form reversible hemiacetals with the catalytic Ser195, mimicking the tetrahedral transition state. For example, extended sequences like Ac-Ser-Ala-Val-Leu-CHO have been utilized to inhibit the SARS 3CL protease [2].

-

Chloromethyl Ketones (-CMK): Alkylate the catalytic histidine (His57) after initial recognition, resulting in irreversible, mechanism-based inactivation.

The ZZL-7 Paradigm: Allosteric PPI Decoupling

A paradigm shift in the application of the Ac-Ala-Val scaffold is its use in neuropharmacology. Esterification of the C-terminus yields Ac-Ala-Val-OMe (ZZL-7) , a molecule that shifts the mechanism from active-site enzyme inhibition to Protein-Protein Interaction (PPI) decoupling [3].

Causality of Chemical Modification

The methyl esterification serves a dual purpose:

-

Pharmacokinetics: It masks the negative charge of the free carboxylic acid, significantly enhancing lipophilicity. This allows ZZL-7 to readily cross the blood-brain barrier (BBB) within 30 minutes of systemic administration [4].

-

Pharmacodynamics: The ester acts as a structural mimic of the native C-terminal recognition sequence required for PDZ domain binding.

Mechanism of Decoupling

In the dorsal raphe nucleus (DRN), SERT is often tethered intracellularly via an interaction with the PDZ domain of nNOS. ZZL-7 acts as a competitive peptidomimetic, binding tightly to the nNOS PDZ domain groove via localized hydrogen bonding [5]. This physical decoupling promotes the translocation of SERT to the cell surface, reduces 5-HT1A autoreceptor activation, and increases the firing frequency of serotonergic neurons, evoking a fast-onset antidepressant effect [4].

Caption: SERT-nNOS complex disruption by Ac-Ala-Val-OMe (ZZL-7) leading to enhanced neuronal firing.

Quantitative Data on Enzyme & PPI Inhibition

The following table synthesizes the kinetic and affinity parameters of the Ac-Ala-Val scaffold based on its C-terminal functionalization.

| Compound Derivative | Target Enzyme / Protein | Primary Mechanism of Action | Binding Affinity / IC50 |

| Ac-Ala-Val-OH | Human Neutrophil Elastase | Weak Competitive Inhibition | > 100 μM |

| Ac-Ala-Val-CHO | HNE / Proteinase 3 | Reversible Covalent (Hemiacetal) | ~ 1.5 - 5.0 μM |

| Ac-Ala-Val-OMe (ZZL-7) | SERT-nNOS Complex | PPI Decoupling (PDZ Binding) | High Affinity (In Vivo active at 10 mg/kg) |

| Ac-Ser-Ala-Val-Leu-CHO | SARS 3CL Protease | Reversible Covalent (Thiohemiacetal) | 37.0 μM |

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for each reagent is explained to allow researchers to troubleshoot effectively.

Protocol A: Fluorogenic Kinetic Assay for Serine Protease Inhibition

This assay utilizes Ac-Ala-Val-MCA (7-Amino-4-methylcoumarin) as a fluorogenic substrate. Cleavage of the Val-MCA bond by elastase releases highly fluorescent free MCA.

Caption: Step-by-step fluorogenic assay workflow for evaluating Ac-Ala-Val based protease inhibitors.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare Assay Buffer (0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO, 0.01% Triton X-100). Causality: Triton X-100 prevents non-specific adsorption of the highly hydrophobic Ac-Ala-Val peptides to the microplate walls.

-

Enzyme Preparation: Dilute Human Neutrophil Elastase (HNE) to a final well concentration of 10 nM.

-

Inhibitor Incubation: Add the target inhibitor (e.g., Ac-Ala-Val-CHO) in a 10-point dose-response series (0.1 nM to 100 μM). Incubate at 37°C for 30 minutes. Causality: Pre-incubation is critical for covalent inhibitors to establish the transition-state equilibrium before substrate competition begins.

-

Substrate Addition: Initiate the reaction by adding 50 μM of Ac-Ala-Val-MCA substrate.

-

Self-Validation & Control Check: Include a "No Enzyme" well (evaluates substrate auto-hydrolysis) and a "Vehicle Only" well (establishes Vmax ). If the "No Enzyme" well shows increasing fluorescence, the substrate has degraded.

-

Detection: Read fluorescence continuously for 20 minutes (Excitation: 380 nm, Emission: 460 nm). Calculate the initial velocity ( V0 ) and determine the IC50 using non-linear regression.

Protocol B: In Vitro Pull-Down Assay for SERT-nNOS Decoupling (ZZL-7)

This protocol validates the ability of Ac-Ala-Val-OMe to disrupt the physical PPI between SERT and nNOS.

Step-by-Step Methodology:

-

Lysate Preparation: Lyse DRN tissue or HEK293T cells co-expressing SERT and nNOS in RIPA buffer supplemented with protease inhibitors.

-

Immobilization: Bind anti-SERT antibodies to Protein A/G magnetic beads. Incubate with the lysate for 2 hours at 4°C to capture the native SERT-nNOS complexes.

-

ZZL-7 Challenge: Wash the beads 3x with PBS. Resuspend the beads in buffer containing either vehicle (DMSO) or 10 μM ZZL-7 (Ac-Ala-Val-OMe). Incubate for 1 hour at room temperature. Causality: The competitive binding of ZZL-7 to the nNOS PDZ domain will dislodge nNOS from the immobilized SERT into the supernatant.

-

Elution & Separation: Magnetically separate the beads. Collect the supernatant (containing decoupled nNOS) and boil the beads in SDS sample buffer (containing retained SERT).

-

Self-Validation & Control Check: Perform a Western blot on both fractions. A successful decoupling assay will show nNOS shifting from the bead fraction (in the Vehicle control) to the supernatant fraction (in the ZZL-7 treated sample), while SERT remains exclusively in the bead fraction.

Conclusion

The L-Valine, N-(N-acetyl-L-alanyl)- motif is a masterclass in peptide-based drug design. By understanding the thermodynamic preferences of the P2-P1 pockets in serine proteases, researchers can utilize this sequence to drive highly specific active-site inhibition. Conversely, by leveraging the exact same sequence with a lipophilic ester modification, the molecule transforms into a potent, BBB-permeable allosteric disruptor of the SERT-nNOS complex. This duality underscores the importance of precise structural biology in modern pharmacophore development.

References

- Cayman Chemical. (n.d.). ZZL-7 (Ac-Ala-Val-OMe, Methyl acetyl-L-alanyl-L-valinate, CAS Number: 99141-91-0).

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ZZL-7 | Ligand page.

- National Center for Biotechnology Information (PMC). (2023). Decoupling SERT-nNOS Interaction to Generate Fast-Onset Antidepressants.

- ResearchGate. (n.d.). Design of selective substrates of proteinase 3 using combinatorial chemistry methods.

- National Institute of Informatics (KAKENHI). (n.d.). Development of SARS virus inhibitor using unusual amino acid-containing natural products as seeds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. KAKEN — Research Projects | Development of SARS virus inhibitor using unusual amino acid-containing natural products as seeds (KAKENHI-PROJECT-18590010) [kaken.nii.ac.jp]

- 3. caymanchem.com [caymanchem.com]

- 4. Decoupling SERT-nNOS Interaction to Generate Fast-Onset Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ZZL-7 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Physicochemical Profiling and Solubilization Strategies for N-Acetyl-L-Alanyl-L-Valine (ZZL-7)

An In-Depth Technical Whitepaper for Assay Development and In Vivo Formulation

Executive Summary

N-acetyl-L-alanyl-L-valine, predominantly synthesized and researched in its methyl ester form (ZZL-7), represents a paradigm shift in neuropharmacology. While traditional antidepressants targeting the serotonin transporter (SERT) require weeks to exhibit clinical efficacy, ZZL-7 bypasses this therapeutic lag. It acts by directly disrupting the protein-protein interaction between SERT and neuronal nitric oxide synthase (nNOS) in the dorsal raphe nucleus (DRN), eliciting behavioral recovery within 2 hours ()[1].

For researchers and drug development professionals, the successful application of ZZL-7 hinges on mastering its physicochemical constraints. This whitepaper provides an authoritative guide to the compound's molecular architecture, solubility profile, and formulation strategies, ensuring scientific integrity across both in vitro assays and in vivo dosing regimens.

Molecular Architecture & Physicochemical Properties

ZZL-7 is a synthetic, capped dipeptide derivative. The N-terminus is acetylated, and the C-terminus is methyl esterified.

Causality in Molecular Design: The capping of both ionizable termini (the primary amine and the carboxylic acid) eliminates zwitterionic behavior at physiological pH. This structural modification significantly increases the molecule's lipophilicity, facilitating rapid penetration across the blood-brain barrier (BBB)—a critical prerequisite for its fast-onset central nervous system (CNS) activity ()[2]. The hydrophobic side chains of the alanine and valine residues further contribute to its lipid solubility, dictating its specific solvent requirements.

Table 1: Core Physicochemical Properties

| Property | Value |

| Chemical Name | N-acetyl-L-alanyl-L-valine methyl ester |

| Common Synonyms | ZZL-7, Ac-Ala-Val-OMe |

| CAS Number | 99141-91-0[3] |

| Molecular Formula | C11H20N2O4[4] |

| Molecular Weight | 244.29 g/mol [2] |

| Physical State | Solid (Crystalline/Powder)[4] |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

Solubility Profile & Solvent Compatibility

Understanding the solubility profile of ZZL-7 is paramount for maintaining compound integrity. Due to the hydrophobic nature of the valine/alanine core and the absence of ionizable groups, ZZL-7 exhibits preferential solubility in polar aprotic solvents and alcohols, while maintaining moderate, time-sensitive solubility in aqueous buffers.

Table 2: Empirical Solubility Data

| Solvent | Maximum Concentration | Molarity Equivalent |

| DMSO | ≥ 24.43 mg/mL[2] | ≥ 100 mM |

| Ethanol | ≥ 24.43 mg/mL[2] | ≥ 100 mM |

| DMF | 30.0 mg/mL[3] | ~ 122 mM |

| PBS (pH 7.2) | 10.0 mg/mL[3] | ~ 40.9 mM |

Causality in Solvent Selection: DMSO and DMF act as optimal universal solvents for ZZL-7 because their polar aprotic nature effectively solvates the peptide backbone without initiating hydrolysis of the methyl ester. While the compound is soluble in PBS up to 10 mg/mL, aqueous environments pose a severe risk of ester hydrolysis over time. This degradation reverts the molecule to its less permeable free-acid form. Consequently, long-term storage of ZZL-7 in aqueous buffers is strictly contraindicated ()[5].

Experimental Workflows: Solubilization & Stock Preparation

To ensure reproducibility and scientific integrity, the following self-validating protocols must be adhered to when preparing ZZL-7 solutions.

Protocol A: Preparation of 100 mM In Vitro Stock Solution (DMSO)

Rationale: A 100 mM stock in anhydrous DMSO ensures maximum thermodynamic stability and minimizes the final solvent concentration when spiked into cell culture media or biochemical assays.

-

Batch Verification: Verify the batch-specific molecular weight on the Certificate of Analysis (CoA). Hydration states can cause slight variations from the theoretical 244.29 g/mol ()[2].

-

Equilibration: Allow the lyophilized ZZL-7 vial to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent ambient moisture condensation.

-

Weighing: Accurately weigh 24.43 mg of ZZL-7 using a calibrated microbalance.

-

Solvent Addition: Add exactly 1.0 mL of LC-MS grade, anhydrous DMSO.

-

Dissolution: Vortex the solution for 30–60 seconds. If microscopic particulate matter remains, sonicate in a water bath at room temperature for 2–5 minutes.

-

Validation (Self-Correction): Visually inspect the solution against a light background. It must be completely clear and colorless. Any turbidity indicates incomplete solvation.

-

Storage: Aliquot the solution into single-use amber glass vials (e.g., 50 µL/vial) to avoid freeze-thaw cycles. Store at -20°C for up to 6 months[5].

Step-by-step solubilization and storage workflow for ZZL-7 stock solutions.

Protocol B: Preparation of In Vivo Dosing Formulation (10 mg/kg for Mice)

Rationale: For a standard 25g mouse, a 10 mg/kg dose requires 250 µg of ZZL-7 ()[5]. Using a 10 mg/mL PBS solution allows for a safe, low-volume injection of 25 µL.

-

Fresh Preparation: Weigh 10.0 mg of ZZL-7 immediately prior to the experiment.

-

Aqueous Solubilization: Add 1.0 mL of sterile PBS (pH 7.2).

-

Agitation: Vortex vigorously. Due to the moderate aqueous solubility limit, sonication for 5 minutes is highly recommended to achieve complete dissolution.

-

Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter to ensure sterility for in vivo administration.

-

Immediate Use: Administer to the animal cohort within 12 hours. Discard any remaining aqueous solution to prevent the administration of hydrolyzed degradation products[5].

Mechanistic Pathway Visualization

The physicochemical ability of ZZL-7 to cross the BBB allows it to execute its unique mechanism of action, fundamentally differing from traditional SSRIs.

Mechanistic pathway of ZZL-7 disrupting SERT-nNOS to induce antidepressant effects.

Advanced Formulation Strategies for Dose Escalation

While direct dissolution in PBS is viable for standard 10 mg/kg dosing, dose-escalation studies (e.g., 20–40 mg/kg) exceed the 10 mg/mL aqueous solubility limit[3]. In such scenarios, researchers must employ co-solvent systems to prevent fatal compound precipitation upon intravenous or intraperitoneal injection.

Recommended Co-Solvent System (for >10 mg/mL concentrations):

-

Dissolve ZZL-7 in 5% DMSO to ensure complete primary solvation.

-

Add 5% Tween-80 to act as a surfactant.

-

Dilute to final volume with 90% Saline (0.9% NaCl) dropwise while continuously vortexing.

Causality: The initial DMSO dissolution locks the molecule in a solvated state. The subsequent addition of Tween-80 creates micellar structures that shield the lipophilic valine-alanine residues from the aqueous saline environment, maintaining a clear, thermodynamically stable, and injectable microemulsion.

References

-

Design of fast-onset antidepressant by dissociating SERT from nNOS in the DRN Source: Science (Vol 378, Issue 6618, pp. 390-398, 2022) URL:[Link]

Sources

A Technical Guide to the Crystal Structure and Molecular Dynamics of the Ac-Ala-Val-OH Dipeptide: A Case Study for Drug Development Professionals

Abstract

Peptides, as the fundamental building blocks of proteins, offer a unique window into the principles of molecular recognition and self-assembly.[1] Their structural and dynamic properties are pivotal in their biological function and their potential as therapeutic agents.[2][3] This in-depth technical guide provides a comprehensive framework for elucidating the three-dimensional structure and conformational dynamics of the dipeptide N-acetyl-L-alanyl-L-valine (Ac-Ala-Val-OH). While a specific crystal structure for this dipeptide is not publicly available, this document serves as a practical blueprint for researchers and drug development professionals to approach the structural characterization of novel short peptides. We will navigate the intricate workflows of peptide crystallization, X-ray crystallography, and molecular dynamics simulations, underpinned by a rationale for key experimental and computational decisions. The overarching goal is to equip the reader with the expertise to bridge the gap between a peptide's primary sequence and its functional, three-dimensional landscape.

The Significance of Dipeptide Structural Analysis in Drug Discovery

Dipeptides, despite their small size, encapsulate fundamental principles of protein folding and intermolecular interactions. Their conformational preferences are influenced by the intrinsic properties of their constituent amino acid residues, including steric hindrance, hydrophobicity, and the potential for hydrogen bonding.[4][5] A detailed understanding of a dipeptide's stable three-dimensional structure and its dynamic behavior in solution is a critical starting point for rational drug design.[2] This knowledge can inform the development of peptidomimetics, where the peptide's bioactive conformation is locked into a more stable and bioavailable scaffold. Furthermore, insights into how a dipeptide crystallizes and assembles can guide the formulation and delivery of peptide-based therapeutics.[6]

The choice of Ac-Ala-Val-OH as a model system is deliberate. It comprises two simple, non-polar amino acids, allowing for a focused analysis of backbone conformation without the complexities of charged or highly flexible side chains. The N-terminal acetylation and C-terminal hydroxyl group mimic the peptide bond environment within a larger protein, making the findings from this dipeptide relevant to understanding protein structure.[7][8]

Part I: Elucidating the Static Picture - Peptide Crystallography

The journey to determining a peptide's crystal structure is a multi-stage process that begins with obtaining high-quality crystals, a step that is often the most challenging.[9][10]

Peptide Synthesis and Purification

The prerequisite for any crystallization trial is a highly pure peptide sample (typically >95%).[11] Ac-Ala-Val-OH can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques. Subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC) is essential to remove any contaminating byproducts that could impede crystallization.

The Art and Science of Peptide Crystallization

Peptide crystallization is notoriously difficult due to their conformational flexibility and tendency to form amorphous aggregates or gels.[6] A systematic approach combining in-silico prediction with high-throughput screening is often the most effective strategy.[6][10]

-

Solubility Assessment: Determine the solubility of Ac-Ala-Val-OH in a range of solvents and pH conditions. This initial step helps to identify suitable starting points for crystallization screens.[12]

-

In-Silico Prediction (Optional but Recommended): Utilize computational tools to predict promising crystallization conditions based on the peptide's physicochemical properties.[10]

-

High-Throughput Screening: Employ commercially available crystallization screens (e.g., Hampton Research PEG/Ion, Crystal Screen) in a 96-well format.[9] These screens provide a diverse array of precipitants, buffers, and salts.

-

Vapor Diffusion Methods: The hanging drop or sitting drop vapor diffusion method is commonly used. A small drop containing the peptide, buffer, and precipitant is allowed to equilibrate with a larger reservoir of the precipitant solution. As water slowly evaporates from the drop, the concentration of the peptide and precipitant increases, ideally leading to the formation of crystals.

-

Incubation and Monitoring: Incubate the crystallization plates at a constant temperature and monitor for crystal growth regularly over several weeks using a microscope.

Diagram: Peptide Crystallization Workflow

Caption: A streamlined workflow for peptide crystallization.

From Crystal to Structure: X-ray Diffraction and Data Analysis

Once suitable crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.[13]

-

Crystal Harvesting and Cryo-protection: Single crystals are carefully mounted on a loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant is often added to the crystal drop to prevent ice formation.

-

X-ray Diffraction Data Collection: The cryo-cooled crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.[14]

-

Data Processing and Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays are then determined, which allows for the calculation of an electron density map.

-

Model Building and Refinement: An atomic model of the dipeptide is built into the electron density map and refined to best fit the experimental data.

Table 1: Hypothetical Crystallographic Data for Ac-Ala-Val-OH

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a = 5.6, b = 12.3, c = 15.1 |

| Resolution (Å) | 1.2 |

| R-work / R-free | 0.18 / 0.21 |

| Ramachandran Plot | 100% in favored regions |

Note: This data is hypothetical and serves as an example of what would be reported for a successful crystal structure determination.

Part II: Unveiling the Dynamic Landscape - Molecular Dynamics Simulations

While crystallography provides a static snapshot of a peptide's structure, molecular dynamics (MD) simulations offer a powerful computational microscope to explore its conformational dynamics in solution.[15]

The Foundation: Choosing a Force Field

The accuracy of an MD simulation is heavily dependent on the chosen force field, which is a set of parameters that describe the potential energy of the system.[16] For peptides, several well-established force fields are available, each with its own strengths and weaknesses.[17][18][19]

-

AMBER (Assisted Model Building with Energy Refinement): Widely used for proteins and nucleic acids. Recent versions like ff19SB have shown balanced performance for flexible peptides.[17][20][21]

-

CHARMM (Chemistry at HARvard Macromolecular Mechanics): Another popular choice for biomolecular simulations, with force fields like CHARMM36m being well-regarded for both folded and disordered proteins.[22][23][24]

-

GROMOS (Groningen Molecular Simulation): A united-atom force field that can be computationally efficient.[16]

-

OPLS (Optimized Potentials for Liquid Simulations): Known for its accuracy in reproducing experimental properties of organic liquids and has been extended to biomolecules.[18]

For Ac-Ala-Val-OH, a modern all-atom force field such as AMBER ff19SB or CHARMM36m would be an excellent starting point.

Setting the Stage: System Preparation and Simulation Protocol

A typical MD simulation workflow involves several key steps to prepare the system and run the simulation.[15][25][26]

-

Building the Initial Structure: An initial 3D structure of Ac-Ala-Val-OH can be built using molecular modeling software. The conformation can be set to an extended state or based on predicted secondary structure propensities.

-

Solvation: The dipeptide is placed in a periodic box of explicit water molecules (e.g., TIP3P or OPC).[27] This mimics the aqueous environment of a biological system.

-

Ionization: Counter-ions (e.g., Na⁺ or Cl⁻) are added to neutralize the system.

-

Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries in the initial setup.[15]

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is equilibrated while restraining the peptide's position. This allows the solvent to relax around the solute.

-

Production Run: The position restraints on the peptide are removed, and the simulation is run for a desired length of time (e.g., hundreds of nanoseconds to microseconds) to sample the conformational space.[20][28]

Diagram: Molecular Dynamics Simulation Workflow

Caption: A standard workflow for molecular dynamics simulations.

Interpreting the Results: Trajectory Analysis

The output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms over time. Analysis of this trajectory can reveal:

-

Conformational Ensembles: The different conformations the dipeptide adopts and their relative populations.[29][30]

-

Ramachandran Plots: The distribution of the backbone dihedral angles (phi and psi), which indicates the preferred secondary structure motifs.

-

Hydrogen Bonding: The formation and breaking of intramolecular and intermolecular hydrogen bonds.

-

Root Mean Square Deviation (RMSD): A measure of the structural stability of the peptide over time.

Table 2: Expected Molecular Dynamics Simulation Results for Ac-Ala-Val-OH

| Analysis | Expected Outcome |

| Dominant Conformation | Likely a polyproline II (PII) or β-strand conformation, as is common for short, flexible peptides.[4][5] |

| Backbone Dihedral Angles (φ, ψ) | Clusters in the PII and β-regions of the Ramachandran plot. |

| Intramolecular H-bonds | Transient hydrogen bonds may form, but stable secondary structures like α-helices are unlikely for a dipeptide. |

| Solvent Interactions | The peptide will form dynamic hydrogen bonds with surrounding water molecules. |

Bridging Structure and Function: Implications for Drug Development

The combined insights from crystallography and molecular dynamics provide a powerful foundation for drug development.

-

Structure-Based Drug Design: The crystal structure can be used as a template for designing small molecule inhibitors or peptidomimetics that target a specific protein-peptide interaction.

-

Formulation Development: Understanding the solid-state properties and intermolecular interactions from the crystal structure can aid in the development of stable and effective drug formulations.[6]

-

Understanding Bioactivity: MD simulations can reveal the bioactive conformation of a peptide, which is the specific shape it adopts when binding to its biological target. This information is crucial for designing more potent and selective drugs.[2]

Conclusion

The structural and dynamic characterization of a dipeptide like Ac-Ala-Val-OH, while seemingly simple, provides a microcosm of the challenges and rewards of studying larger biomolecules. The methodologies outlined in this guide, from the meticulous process of crystallization to the computational power of molecular dynamics, represent the cornerstone of modern structural biology and rational drug design. By applying these principles, researchers can unlock the three-dimensional secrets of peptides and harness their therapeutic potential.

References

-

A Newcomer's Guide to Peptide Crystallography. (2015). Protein Science. [Link]

-

Peptide Crystallization: Techniques, Challenges, and Solutions. (2024). APC. [Link]

-

Conformational origins of dipeptide phase properties. (2025). ChemRxiv. [Link]

-

Determination of Conformational Preferences of Dipeptides Using Vibrational Spectroscopy. (n.d.). ResearchGate. [Link]

-

An improved AMBER force field for α,α-dialkylated peptides: intrinsic and solvent-induced conformational preferences of model systems. (n.d.). RSC Publishing. [Link]

-

A Newcomer's Guide to Peptide Crystallography. (2015). PubMed. [Link]

-

Peptide Crystallization. (n.d.). Creative Biostructure. [Link]

-

MA'AT Analysis of Peptides: Conformational Equilibrium of Alanine Dipeptide in Aqueous Solution. (2025). PubMed. [Link]

-

Molecular Dynamics Simulation of the p53 N-terminal peptide. (n.d.). Bonvin Lab. [Link]

-

How Well Do Molecular Dynamics Force Fields Model Peptides? A Systematic Benchmark Across Diverse Folding Behaviors. (2025). PMC. [Link]

-

Force Field for Peptides and Proteins based on the Classical Drude Oscillator. (n.d.). PMC. [Link]

-

A Test on Peptide Stability of AMBER Force Fields with Implicit Solvation. (2008). PMC. [Link]

-

Exhaustive Mapping of the Conformational Space of Natural Dipeptides by the DFT-D3//COSMO-RS Method. (2022). The Journal of Physical Chemistry B. [Link]

-

On The Choice of Force Fields for Studying the Molecular Dynamics of Ion Peptides and Their Dimers. (2018). ResearchGate. [Link]

-

Peptide Crystallization Process Development: A Practical CMC Guide for Peptide APIs. (2026). Crystal Pharmatech. [Link]

-

CHARMM force field parameterization protocol for self-assembling peptide amphiphiles: the Fmoc moiety. (n.d.). RSC Publishing. [Link]

-

Populations of the three major backbone conformations in 19 amino acid dipeptides. (2005). PNAS. [Link]

-

Accelerated Molecular Dynamics for Peptide Folding: Benchmarking Different Combinations of Force Fields and Explicit Solvent Models. (2023). ACS Publications. [Link]

-

GROMACS Introductory Tutorial. (n.d.). UMDNJ. [Link]

-

Development of a Hybrid-Resolution Force Field for Peptide Self-Assembly Simulations. (2022). ACS Publications. [Link]

-

Advice regarding the best force field to use for Protein- Peptide interaction? (2016). ResearchGate. [Link]

-

A Test on Peptide Stability of AMBER Force Fields with Implicit Solvation. (2008). ACS Publications. [Link]

-

Extension of the AMBER force field to cyclic α,α dialkylated peptides. (n.d.). RSC Publishing. [Link]

-

CHARMM. (2024). CHARMM. [Link]

-

Polarizable Force Field for Peptides and Proteins Based on the Classical Drude Oscillator. (2024). Journal of Chemical Theory and Computation. [Link]

-

Getting started - Peptide. (2013). GROMACS. [Link]

-

Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides. (2024). The Journal of Physical Chemistry B. [Link]

-

Crystallization Process Development: Peptide Crystallization Case Study. (n.d.). Cambrex. [Link]

-

Introductory Tutorials for Simulating Protein Dynamics with GROMACS. (2024). ACS Publications. [Link]

-

Conformational Dynamics of Two Natively Unfolded Fragment Peptides: Comparison of the AMBER and CHARMM Force Fields. (2015). PubMed. [Link]

-

The Molecular Dynamics Simulation of Peptides on Gold Nanosurfaces. (n.d.). PubMed. [Link]

-

Simulating alanine dipeptide with Gromacs. (2025). Computational BioPhysics Tutorials. [Link]

-

Molecular Dynamics Simulations of Peptides. (2008). Springer Nature Experiments. [Link]

-

Interpenetrating Cubes in the X-ray Crystallographic Structure of a Peptide Derived from Medin 19–36. (2020). ACS Publications. [Link]

-

A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. (2020). IUCr Journals. [Link]

-

Molecular Dynamics Simulations of Drug-Conjugated Cell-Penetrating Peptides. (2023). MDPI. [Link]

-

Peptides and Amino Acids in Drug Development: Where We Stand and Where We Must Go. (2026). MDPI. [Link]

-

Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions. (n.d.). Biophysical Journal. [Link]

-

What Are Peptides in Biotechnology? From Structure to Function. (2025). Patsnap Synapse. [Link]

-

Functions and Significance of Peptides in Therapeutics and Diagnostics. (n.d.). Longdom. [Link]

-

The 4 Most Promising Therapeutic Applications for Peptide Drug Development. (2025). Arbor Biosciences. [Link]

-

Peptide Drug: Design and Clinical Applications. (n.d.). PMC. [Link]

-

(PDF) N-Acetyl-l-alanine. (n.d.). ResearchGate. [Link]

-

N-Acetyl-L-alanine. (n.d.). PubChem. [Link]

-

Crystal and molecular structure of L-alanyl-L-alanine. (n.d.). The Journal of Physical Chemistry. [Link]

-

N-L-alanyl-L-valine. (n.d.). NIST WebBook. [Link]

-

L-Valine, N-acetyl-. (n.d.). NIST WebBook. [Link]

Sources

- 1. What Are Peptides in Biotechnology? From Structure to Function [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Peptide Crystallization Process Development: A Practical CMC Guide for Peptide APIs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 7. researchgate.net [researchgate.net]

- 8. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. approcess.com [approcess.com]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. cambrex.com [cambrex.com]

- 13. A Newcomer's Guide to Peptide Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]

- 16. matbio.org [matbio.org]

- 17. A Test on Peptide Stability of AMBER Force Fields with Implicit Solvation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Conformational Dynamics of Two Natively Unfolded Fragment Peptides: Comparison of the AMBER and CHARMM Force Fields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. How Well Do Molecular Dynamics Force Fields Model Peptides? A Systematic Benchmark Across Diverse Folding Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Extension of the AMBER force field to cyclic α,α dialkylated peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 22. Force Field for Peptides and Proteins based on the Classical Drude Oscillator - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CHARMM force field parameterization protocol for self-assembling peptide amphiphiles: the Fmoc moiety - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 24. academiccharmm.org [academiccharmm.org]

- 25. Getting started - Peptide [manual.gromacs.org]

- 26. The Molecular Dynamics Simulation of Peptides on Gold Nanosurfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Molecular Dynamics Simulations of Drug-Conjugated Cell-Penetrating Peptides [mdpi.com]

- 29. chemrxiv.org [chemrxiv.org]

- 30. MA'AT Analysis of Peptides: Conformational Equilibrium of Alanine Dipeptide in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability of L-Valine, N-(N-acetyl-L-alanyl)- in Aqueous Solutions: A Physicochemical Guide

Executive Summary

The dipeptide derivative L-Valine, N-(N-acetyl-L-alanyl)- (commonly denoted as Ac-Ala-Val-OH) serves as a critical model system for understanding the thermodynamic principles governing protein folding, peptide drug stability, and degradation kinetics. Comprising a helix-favoring alanine residue and a sterically bulky, β -sheet-favoring valine residue, this molecule encapsulates the competing forces of hydrophobic hydration and intramolecular hydrogen bonding. This whitepaper provides an in-depth analysis of the conformational thermodynamics and chemical stability of Ac-Ala-Val-OH in aqueous media, equipping drug development professionals with field-proven methodologies for quantifying peptide stability.

Conformational Thermodynamics in Aqueous Media

The Free Energy Landscape

In aqueous solution, the conformational stability of a peptide is dictated by the Gibbs free energy difference ( ΔG ) between its various states in Ramachandran ( ϕ,ψ ) space. For Ac-Ala-Val-OH, the thermodynamic equilibrium is heavily influenced by the solvent[1]([Link]). Water molecules form highly structured hydration shells around the non-polar isopropyl side chain of valine, resulting in a negative entropy of solvation ( −TΔS>0 ). To minimize this hydrophobic penalty while maximizing favorable peptide-water hydrogen bonds, the dipeptide predominantly adopts an extended Polyproline II (PII) or β -strand conformation rather than a compact α -helical turn[2]([Link]).

The addition of explicit water molecules to peptide models significantly alters the free energy of activation for conformational transitions, highlighting the cooperative nature of hydrogen bonding in stabilizing intermediate states[3]([Link]).

Thermodynamic drivers of Ac-Ala-Val-OH conformational states in water.

Causality of Sequence Context

The thermodynamic stability of the amide bond is not isolated; it is coupled to the adjacent residues. The acidity of the terminal carboxyl group and the basicity of the amide nitrogen are modulated by the rotameric state of the peptide[4]([Link]). In Ac-Ala-Val-OH, the steric bulk of the valine side chain restricts the ϕ,ψ dihedral angles, reducing the conformational entropy of the unfolded state and thereby marginally increasing the thermodynamic barrier to degradation compared to less hindered dipeptides like Ac-Gly-Gly-OH.

Chemical Stability: Thermodynamics of Peptide Bond Hydrolysis

Peptide bond hydrolysis is the primary chemical degradation pathway for Ac-Ala-Val-OH in aqueous formulation. The reaction is thermodynamically favorable (exergonic) but kinetically extremely slow at neutral pH and ambient temperature due to the high resonance stabilization energy of the amide bond (activation energy ΔG‡≈20−25 kcal/mol)[3]([Link]).

The enthalpy of hydrolysis ( ΔH∘ ) for aliphatic dipeptides is typically slightly exothermic, though it is highly sensitive to the specific bond strength and local microenvironment[5]([Link]). Elevated temperatures can shift the enthalpy of hydrolysis for certain weak peptide bonds from exothermic to endothermic, fundamentally altering the degradation profile during accelerated stability testing[5]([Link]).

Kinetic and thermodynamic pathway of Ala-Val peptide bond hydrolysis.

Self-Validating Experimental Protocols

To accurately determine the thermodynamic parameters of Ac-Ala-Val-OH, experimental design must eliminate matrix effects and instrument drift. The following protocols are engineered as self-validating systems.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Solvation Thermodynamics

Purpose: To quantify the enthalpy of dilution ( ΔHdil ) and extract the solvation thermodynamics of the dipeptide. Causality: ITC directly measures heat changes. Because peptide solvation involves both endothermic (desolvation of bulk water) and exothermic (peptide-water H-bond formation) events, precise control of the buffer state is mandatory.

-

Buffer Preparation & Matching: Prepare a 50 mM sodium phosphate buffer at pH 7.4. Crucial Step: Dialyze the Ac-Ala-Val-OH powder against this buffer for 24 hours. Use the exact dialysate as the titrant in the ITC syringe to eliminate heat-of-mixing artifacts caused by mismatched pH or salt gradients.

-

Self-Validation (Blank Titration): Perform a control titration injecting the dialysate buffer into the sample cell containing the same buffer. This establishes the mechanical heat of injection. If the integrated heat exceeds ±0.5μ cal per injection, the system requires cleaning.

-

Sample Titration: Load 5 mM Ac-Ala-Val-OH into the syringe and titrate into the buffer-filled cell (298 K, 20 injections of 2 μ L).

-

Data Extraction: Subtract the blank isotherm from the sample isotherm. The resulting heat per mole of injectant yields the apparent enthalpy of solvation.

Protocol 2: LC-MS/MS for Accelerated Hydrolysis Kinetics

Purpose: To determine the activation energy ( Ea ) and ΔG‡ of the Ala-Val peptide bond cleavage. Causality: Because spontaneous hydrolysis at pH 7.4 takes centuries, forced degradation at extreme pH/temperatures is required. LC-MS/MS provides the specificity needed to distinguish the cleavage of the Ac-Ala bond versus the Ala-Val bond.

-

Sample Preparation: Prepare 1 mg/mL Ac-Ala-Val-OH in 0.1 M HCl (pH 1.0) to accelerate acid-catalyzed hydrolysis.

-

Internal Standardization (Self-Validation): Spike the solution with 0.1 mg/mL of an isotopically heavy standard, Ac-[13C3]Ala-Val-OH. Causality: The heavy standard degrades at an identical rate but allows the mass spectrometer to correct for any ionization suppression or injection volume variations in real-time.

-

Thermal Incubation: Aliquot the mixture into sealed glass ampoules and incubate at three temperatures: 60°C, 75°C, and 90°C.

-

Sampling & Quenching: At predetermined time points (0, 2, 4, 8, 24 hours), remove an ampoule and immediately quench by neutralizing with 0.1 M NaOH and plunging into an ice bath. Causality: Rapid thermal and pH quenching instantly halts the reaction, freezing the kinetic state for accurate measurement.

-

Analysis: Quantify the disappearance of the parent mass (m/z 261.1 for [M+H]+) relative to the internal standard using MRM (Multiple Reaction Monitoring). Plot ln(k) vs 1/T to extract Arrhenius parameters.

Quantitative Data Summary

The following tables synthesize the expected thermodynamic parameters for Ac-Ala-Val-OH based on computational models and empirical studies of homologous dipeptides[1]([Link].

Table 1: Conformational Free Energies of Aqueous Alanine-based Dipeptides (Relative to PII Minimum)

| Conformation State | Dihedral Angles ( ϕ,ψ ) | Relative Free Energy ( ΔW , kcal/mol) | Thermodynamic Driver |

| Polyproline II (PII) | -75°, +145° | 0.00 (Global Minimum) | Optimal hydration of backbone |

| β -strand (C5) | -150°, +150° | +0.20 | Steric relief, high solvent exposure |

| Right-handed α -helix ( αR ) | -60°, -45° | +1.50 | Intramolecular H-bonding |

| Left-handed α -helix ( αL ) | +60°, +45° | +2.70 | Steric clash with Val sidechain |

Table 2: Standard Thermodynamic Parameters for Aliphatic Peptide Bond Hydrolysis (298 K, pH 7.0)

| Parameter | Symbol | Typical Value Range | Mechanistic Implication |

| Gibbs Free Energy of Reaction | ΔG∘ | -2.0 to -4.0 kcal/mol | Hydrolysis is spontaneous/exergonic. |

| Enthalpy of Reaction | ΔH∘ | -1.0 to -5.0 kcal/mol | Reaction is slightly exothermic; sensitive to local bond strength. |

| Entropy of Reaction | TΔS∘ | +1.0 to +2.5 kcal/mol | Increase in translational entropy upon cleavage into two molecules. |

| Free Energy of Activation | ΔG‡ | +20.0 to +25.0 kcal/mol | High kinetic barrier; prevents spontaneous degradation in vivo. |

Conclusion

The thermodynamic stability of Ac-Ala-Val-OH in aqueous solutions is a delicate balance between the hydrophobic hydration of the valine residue and the hydrogen-bonding capacity of the peptide backbone. While the hydrolysis of its peptide bonds is thermodynamically favored, the molecule remains kinetically trapped by a massive activation energy barrier. By employing rigorous, self-validating analytical protocols like ITC and isotope-dilution LC-MS/MS, researchers can accurately map the energy landscape of this dipeptide, providing foundational data necessary for the rational design of stable peptide therapeutics.

References

-

Long-Time Conformational Transitions of Alanine Dipeptide in Aqueous Solution: Continuous and Discrete-State Kinetic Models The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

-

A Computational Study of Microhydrated N-Acetyl-Phenylalaninylamide (NAPA): Kinetics and Thermodynamics Computational Molecular Bioscience (SCIRP) URL:[Link]

-

Thermodynamic and Vibrational Aspects of Peptide Bond Hydrolysis and Their Potential Relationship to the Harmfulness of Infrared Radiation Molecules (MDPI) / ResearchGate URL:[Link]

-

Energetic contribution to both acidity and conformational stability in peptide models Physical Chemistry Chemical Physics (RSC) URL:[Link]

-

Role of Solvent in Determining Conformational Preferences of Alanine Dipeptide in Water The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

-

Towards Pharmaceutical Protein Stabilization: Thermodynamic and Kinetic Property Database Generation Auburn University Theses and Dissertations URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Computational Study of Microhydrated N-Acetyl-Phenylalaninylamide (NAPA): Kinetics and Thermodynamics [scirp.org]

- 4. Energetic contribution to both acidity and conformational stability in peptide models - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ03611A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Binding affinity of N-acetyl-L-alanyl-L-valine to serine proteases

An In-Depth Technical Guide to the Binding Affinity of N-acetyl-L-alanyl-L-valine to Serine Proteases

Executive Summary

The dipeptide derivative N-acetyl-L-alanyl-L-valine (Ac-Ala-Val) serves as a foundational structural motif in the study of serine protease kinetics and inhibitor design. While the unadorned dipeptide is relatively small, its specific physicochemical properties make it an ideal probe for interrogating the active site architecture of elastase-like serine proteases, such as Human Neutrophil Elastase (HNE) and Proteinase 3 (PR3). This whitepaper provides a comprehensive analysis of the structural dynamics, quantitative binding affinities, and self-validating laboratory protocols required to accurately measure the interaction between Ac-Ala-Val-based substrates/inhibitors and serine proteases.

The Schechter-Berger Paradigm and Serine Protease Specificity

To understand the binding affinity of Ac-Ala-Val, we must ground our analysis in the Schechter and Berger nomenclature, which maps the protease active site into discrete subsites ( Sn...S1,S1′...Sn′ ) that accommodate specific peptide residues ( Pn...P1,P1′...Pn′ ). The scissile bond—the site of catalytic cleavage—is located between P1 and P1′ .

Serine proteases share a highly conserved catalytic triad (Ser195, His57, Asp102) but diverge dramatically in their S1 pocket architecture, which dictates their primary substrate specificity. For example, while trypsin requires basic residues (Arg or Lys) at the P1 position[1], elastase and PR3 possess a sterically restricted, hydrophobic S1 pocket that preferentially binds small aliphatic residues like valine and alanine[2].

Structural Dynamics of Ac-Ala-Val Binding

The Ac-Ala-Val motif is not merely a random sequence; it is a rationally designed sequence that exploits the specific topological features of elastase-like proteases.

-

The P1 Valine Interaction: The S1 pocket of HNE is hemispherical and lined with hydrophobic residues (Val190, Phe192, Ala213). The isopropyl side chain of the P1 valine fits perfectly into this cavity. The binding affinity here is driven entropically by the hydrophobic effect—the displacement of ordered water molecules from the S1 pocket upon valine insertion.

-

The P2 Alanine Interaction: The S2 pocket is relatively shallow and solvent-exposed. The small methyl side chain of alanine prevents steric clashes while allowing the peptide backbone to adopt the necessary β -strand conformation required to hydrogen-bond with the enzyme's backbone.

-

The N-Acetyl Capping Group: Uncapped peptides possess a positively charged N-terminus at physiological pH. This charge electrostatically repels the hydrophobic S subsites and makes the peptide susceptible to rapid degradation by contaminating aminopeptidases. The N-acetyl group mimics a continuous polypeptide chain, neutralizing the charge and providing a crucial hydrogen bond acceptor for the enzyme's backbone amides, thereby stabilizing the Michaelis complex.

Interestingly, while Ac-Ala-Val is a classic protease motif, its esterified derivative (Ac-Ala-Val-OMe, also known as ZZL-7) has recently been identified in neuropharmacology as a disruptor of the protein-protein interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS)[3], highlighting the structural versatility of this dipeptide core.

Interaction network of Ac-Ala-Val within the serine protease active site and catalytic triad.

Quantitative Binding Affinity & Kinetic Profiling

To quantify the binding affinity and catalytic efficiency of Ac-Ala-Val, the motif is typically conjugated to a reporter group at the C-terminus, such as p-nitroaniline (pNA) or 7-amino-4-methylcoumarin (AMC/MCA)[4]. The table below summarizes the representative steady-state kinetic parameters ( Km , kcat , and kcat/Km ) illustrating the structure-activity relationship (SAR) across different serine proteases[5].

| Protease Target | Substrate Construct | Km (mM) | kcat ( s−1 ) | kcat/Km ( M−1s−1 ) | Specificity Note |

| Human Neutrophil Elastase | Ac-Ala-Val-pNA | ~0.8 - 1.2 | ~12 - 15 | ~1.5 x 104 | High affinity due to P1 Valine fit. |

| Proteinase 3 (PR3) | Ac-Ala-Val-MCA | ~1.5 - 2.0 | ~8 - 10 | ~5.0 x 103 | Exhibits elastase-like specificity[2]. |

| Bovine β -Trypsin | Ac-Ala-Val-Abu-Pro-Lys-pNA | N/A | N/A | Poor Binder | Requires basic P1 (Arg/Lys)[1]. |

Note: A lower Km indicates higher binding affinity (tighter formation of the Michaelis complex), while a higher kcat/Km ratio indicates superior overall catalytic efficiency.

Laboratory Protocols: Self-Validating Kinetic Assays

To ensure trustworthiness and reproducibility, binding affinity must be measured using self-validating systems. Below are two field-proven methodologies for determining the kinetic parameters of Ac-Ala-Val constructs.

Protocol A: Steady-State Kinetics via Chromogenic Cleavage Assay

This assay determines the Michaelis-Menten kinetics by monitoring the release of p-nitroaniline (pNA), which absorbs strongly at 405 nm[4].

Causality & Design Choices:

-

Wavelength Selection: pNA absorbs at 405 nm, which is distinct from the intrinsic UV absorbance of the peptide backbone or the enzyme (280 nm), ensuring absolute signal specificity.

-

Buffer Additives: The inclusion of 0.05% Tween-20 prevents the non-specific adsorption of the highly hydrophobic elastase to the polystyrene microplate walls, which would otherwise artificially lower the calculated Vmax .

Step-by-Step Methodology:

-

Reagent Preparation: Prepare Assay Buffer (0.1 M Tris-HCl, pH 7.5, 0.5 M NaCl, 0.05% Tween-20). Prepare a stock solution of Ac-Ala-Val-pNA in DMSO (ensure final DMSO concentration in the assay does not exceed 5% to prevent enzyme denaturation).

-

Analyte Titration: In a 96-well clear-bottom microplate, prepare a serial dilution of the substrate ranging from 0.1 mM to 5.0 mM in Assay Buffer.

-

Self-Validation Control: Designate three wells as negative controls (Buffer + Substrate, no enzyme) to account for spontaneous hydrolysis. Designate three wells as positive inhibition controls containing 10 µM Sivelestat (a specific HNE inhibitor) to prove that cleavage is exclusively driven by the target protease.

-

Reaction Initiation: Add HNE (final concentration ~10 nM) to all test wells using a multichannel pipette to synchronize reaction start times.

-

Kinetic Readout: Immediately read the absorbance at 405 nm every 30 seconds for 15 minutes at 37°C using a microplate reader.

-

Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the progress curves. Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression to extract Km and kcat .

Protocol B: Surface Plasmon Resonance (SPR) for Direct Binding Affinity ( Kd )

For Ac-Ala-Val derivatives designed as competitive inhibitors (e.g., peptide aldehydes or chloromethyl ketones), SPR provides real-time, label-free quantification of association ( kon ) and dissociation ( koff ) rates.

Causality & Design Choices:

-

Immobilization Strategy: The protease (~29 kDa) is immobilized on the sensor chip rather than the peptide (~244 Da). Immobilizing the small peptide would mask its binding interface and restrict its conformational freedom, whereas immobilizing the enzyme allows the analyte to diffuse freely into the active site.

-

Flow Dynamics: A high flow rate (30 µL/min) is utilized to minimize Mass Transport Limitation (MTL), ensuring the observed sensorgrams reflect true reaction-controlled kinetics rather than diffusion artifacts.

Surface Plasmon Resonance (SPR) workflow for determining direct binding kinetics.

Conclusion

The N-acetyl-L-alanyl-L-valine motif is a masterclass in rational peptide design for serine protease targeting. By perfectly complementing the hydrophobic, sterically restricted S1 and S2 pockets of elastase-like enzymes, and utilizing N-terminal acetylation to stabilize the Michaelis complex, Ac-Ala-Val achieves high binding affinity and specificity. Whether utilized as a chromogenic substrate for high-throughput screening or as a scaffold for novel covalent inhibitors, understanding the structural and kinetic nuances of this dipeptide is essential for advanced drug development and enzymology.

References

-

Chromogenic substrates of bovine beta-trypsin: the influence of an amino acid residue in P1 position on their interaction with the enzyme. PubMed, National Institutes of Health.[1] URL:[Link]

-

Design of selective substrates of proteinase 3 using combinatorial chemistry methods. ResearchGate.[2] URL:[Link]

Sources

- 1. Chromogenic substrates of bovine beta-trypsin: the influence of an amino acid residue in P1 position on their interaction with the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ZZL 7 | 5-HT Transporter Compounds: Tocris Bioscience [rndsystems.com]

- 4. benchchem.com [benchchem.com]

- 5. MEROPS - the Peptidase Database [ebi.ac.uk]

Decoupling the SERT-nNOS Complex: The Role of L-Valine, N-(N-acetyl-L-alanyl)- in Advanced Protein-Protein Interaction Models

Executive Summary: A Paradigm Shift in Neuropharmacology

For decades, the standard pharmacological intervention for Major Depressive Disorder (MDD) has relied on selective serotonin reuptake inhibitors (SSRIs), which target the serotonin transporter (SERT). However, these agents suffer from a delayed onset of action (typically 3–4 weeks) and variable efficacy. Recent advancements in neuropharmacology have shifted the focus from simple receptor/transporter blockade to the allosteric modulation of Protein-Protein Interactions (PPIs) .

At the forefront of this shift is L-Valine, N-(N-acetyl-L-alanyl)- , a dipeptide whose methyl ester derivative—commonly known as ZZL-7 (Ac-Ala-Val-OMe) —acts as a highly specific disruptor of the PPI between SERT and neuronal nitric oxide synthase (nNOS). By selectively decoupling this complex in the dorsal raphe nucleus (DRN), ZZL-7 induces a rapid-onset antidepressant effect within 2 hours, bypassing the delayed adaptive mechanisms required by traditional SSRIs [1].

This technical guide explores the mechanistic grounding, physicochemical properties, and self-validating experimental methodologies for utilizing this dipeptide derivative in PPI models.

Mechanistic Grounding: The SERT-nNOS Interaction Model

The Pathophysiological Role of the SERT-nNOS Complex

Under conditions of chronic unpredictable mild stress (CMS), the physical association between SERT and nNOS is significantly upregulated in the DRN. This augmented SERT-nNOS interaction enhances 5-HT1A receptor auto-inhibition. Because 5-HT1A auto-receptors suppress the firing rate of serotonergic neurons, their hyperactivation leads to a profound decrease in serotonin (5-HT) release in forebrain circuits (such as the medial prefrontal cortex and hippocampus), precipitating depressive phenotypes.

Dipeptide-Mediated Decoupling

The dipeptide derivative Ac-Ala-Val-OMe (ZZL-7) acts as a competitive inhibitor at the binding interface of the SERT-nNOS complex. By physically dissociating SERT from nNOS, ZZL-7 reduces extracellular 5-HT concentrations locally within the DRN. This localized reduction downregulates 5-HT1A auto-receptor activity, thereby relieving the suppression on serotonergic neurons. The net result is a dramatic increase in neuronal firing and a subsequent surge of 5-HT release in target forebrain regions [1].

Fig 1: ZZL-7 disruption of SERT-nNOS PPI relieving 5-HT1A auto-inhibition and enhancing 5-HT release.

Physicochemical Profile and Data Presentation

To successfully utilize Ac-Ala-Val-OMe in in vitro or in vivo PPI assays, researchers must strictly adhere to its solubility and stability parameters. The methyl esterification of the base dipeptide (L-Valine, N-(N-acetyl-L-alanyl)-) is a deliberate chemical modification designed to mask the polar carboxylic acid, thereby enhancing lipophilicity and enabling rapid blood-brain barrier (BBB) penetration [2].

Table 1: Physicochemical Properties of ZZL-7

| Property | Specification |

| Formal Name | N-acetyl-L-alanyl-L-valine, methyl ester |

| Synonyms | Ac-Ala-Val-OMe, Methyl acetyl-L-alanyl-L-valinate |

| CAS Number | 99141-91-0 |

| Molecular Formula | C11H20N2O4 |

| Molecular Weight | 244.3 g/mol |

| Purity | ≥95% (HPLC) |

Table 2: Solubility and Stock Preparation Guidelines

Note: Data synthesized from Cayman Chemical and Tocris Bioscience technical specifications [2, 3].

| Solvent | Max Concentration | Experimental Notes |

| DMSO | ~10 mg/mL (40.9 mM) | Purge with inert gas. Ideal for long-term stock storage at -20°C. |

| Ethanol | ~30 mg/mL (122.8 mM) | Ensure residual solvent is <0.1% in final biological assays. |

| DMF | ~30 mg/mL (122.8 mM) | High solubility, but requires strict dilution for cellular assays. |

| PBS (pH 7.2) | ~10 mg/mL (40.9 mM) | Critical: Aqueous solutions are unstable. Do not store >24 hours. |

Experimental Methodologies: Validating PPI Disruption

To rigorously validate the decoupling of SERT and nNOS by ZZL-7, a multi-tiered experimental approach is required. The following protocols are designed as self-validating systems , incorporating internal controls to ensure data integrity.

Fig 2: Experimental workflow for validating ZZL-7 efficacy in SERT-nNOS PPI disruption models.

Protocol A: In Vivo Administration and Tissue Isolation

Causality & Choice: Intraperitoneal (IP) injection is chosen for its rapid systemic absorption, allowing the lipophilic ZZL-7 to cross the BBB and reach the DRN within the 2-hour therapeutic window observed in fast-onset antidepressant models.

-

Preparation: Dissolve ZZL-7 in a vehicle of 5% DMSO, 5% Tween-80, and 90% sterile saline to achieve a final concentration suitable for a 10–40 mg/kg dose.

-

Administration: Administer IP to adult male C57BL/6J mice (subjected to 21 days of CMS to establish the baseline upregulated SERT-nNOS complex).

-

Harvest: Exactly 2 hours post-injection, euthanize the subjects. Rapidly dissect the brain and micro-punch the DRN over dry ice to preserve transient protein interactions.

Protocol B: Self-Validating Co-Immunoprecipitation (Co-IP)

Causality & Choice: Co-IP is the gold standard for proving physical PPI disruption. A self-validating Co-IP must include an Input control (proving equal baseline protein expression) and an IgG control (ruling out non-specific bead binding).

-

Lysis: Homogenize DRN tissue in ice-cold NP-40 lysis buffer supplemented with protease and phosphatase inhibitor cocktails. Incubate on ice for 30 mins, then centrifuge at 14,000 × g for 15 mins at 4°C.

-

Input Collection: Aliquot 10% of the supernatant as the "Input" fraction and boil with Laemmli buffer.

-

Pre-clearing: Incubate the remaining lysate with Protein A/G magnetic beads for 1 hour at 4°C to remove non-specific binding proteins.

-

Immunoprecipitation: Divide the pre-cleared lysate into two tubes. Add anti-SERT antibody to one (Target) and normal rabbit IgG to the other (Negative Control). Incubate overnight at 4°C.

-

Pull-down & Elution: Add fresh Protein A/G beads for 2 hours. Wash the beads 4 times with lysis buffer. Elute the complexes by boiling in Laemmli buffer for 5 mins.

-

Western Blotting: Probe the membrane with anti-nNOS antibodies.

-

Validation Check: A successful assay will show a strong nNOS band in the vehicle-treated SERT pull-down, and a significantly diminished nNOS band in the ZZL-7-treated SERT pull-down, confirming PPI disruption.

-

Protocol C: Behavioral Validation (Tail Suspension Test - TST)

Causality & Choice: The TST measures behavioral despair. By using SERT-Cre transgenic mice (which have reduced SERT levels) alongside wild-type mice, researchers can validate that ZZL-7's mechanism of action is strictly SERT-dependent.

-

Suspend mice by their tails using adhesive tape attached to a suspension bar.

-

Record the behavior for 6 minutes.

-

Quantify "immobility time" (defined as complete lack of movement). ZZL-7 treatment (20–40 mg/kg) should yield a statistically significant reduction in immobility time compared to vehicle controls [2].

Expertise & Experience: Strategic Insights for PPI Modeling

-

Topological Polar Surface Area (TPSA) Optimization: The raw dipeptide Ac-Ala-Val-OH possesses a free carboxylic acid, resulting in a high TPSA that restricts BBB permeability. The use of the methyl ester (OMe) in ZZL-7 is a deliberate pharmacokinetic strategy. It acts as a prodrug or a highly permeable active analog, ensuring the molecule reaches the DRN intact.

-

Aqueous Instability: As noted in Table 2, the ester bond is susceptible to spontaneous or enzymatic hydrolysis in aqueous environments. Researchers must prepare aqueous dilutions immediately prior to biological assays. Storing PBS-solubilized ZZL-7 for more than 24 hours will result in degradation back to the impermeable free acid, yielding false negatives in in vivo models.

-

Anatomical Specificity: The success of this model relies on the unique circuitry of the DRN. Systemic SERT blockade (via SSRIs) increases 5-HT everywhere, triggering widespread auto-receptor activation that delays clinical efficacy. ZZL-7 specifically lowers 5-HT within the DRN by decoupling nNOS, thereby selectively turning off the auto-inhibitory brake and allowing rapid forebrain 5-HT release.

References

-

Sun, N., Qin, Y.-J., Xu, C., et al. (2022). Design of fast-onset antidepressant by dissociating SERT from nNOS in the DRN. Science, 378(6618), 390-398.[Link]

Application Note: Solid-Phase Synthesis of L-Valine, N-(N-acetyl-L-alanyl)- (Ac-Ala-Val-OH)

Introduction & Mechanistic Rationale

The chemical synthesis of short dipeptides, such as L-Valine, N-(N-acetyl-L-alanyl)- (commonly known as Ac-Ala-Val-OH), presents unique mechanistic challenges. The most prominent risk during dipeptide assembly is the base-catalyzed formation of diketopiperazines (DKPs). This occurs during the Fmoc deprotection of the second amino acid, where the liberated N-terminal amine attacks the C-terminal ester bond, cleaving the dipeptide from the resin and forming a cyclic byproduct.

To establish a high-yield, self-validating system, this protocol leverages 2-Chlorotrityl chloride (2-CTC) resin . The extreme steric bulk of the 2-CTC linker completely suppresses intramolecular aminolysis (DKP formation) and prevents C-terminal racemization . Furthermore, 2-CTC allows for product cleavage under ultra-mild acidic conditions (1% Trifluoroacetic acid), yielding the fully protected free acid without degrading the target molecule. For amide bond formation, we utilize the DIC/Oxyma Pure coupling system, which offers superior suppression of racemization compared to traditional benzotriazoles and eliminates explosive hazards .

Quantitative Reagent Stoichiometry

The following table summarizes the optimized equivalents and concentrations required for a 0.1 mmol scale synthesis.

| Synthesis Phase | Reagent | Equivalents (vs. Resin) | Concentration / Solvent | Reaction Time |

| Resin Loading | Fmoc-Val-OH | 1.5 eq | 0.1 M in DCM | 2 hours |

| Loading Base | DIPEA | 3.0 eq | - | 2 hours |

| Resin Capping | DCM : MeOH : DIPEA | - | 17:2:1 (v/v/v) | 30 mins |

| Fmoc Deprotection | Piperidine | - | 20% (v/v) in DMF | 2 × 10 mins |

| Coupling | Fmoc-Ala-OH | 3.0 eq | 0.2 M in DMF | 1 hour |

| Activator | DIC / Oxyma Pure | 3.0 eq / 3.0 eq | 0.2 M in DMF | 1 hour |

| Acetylation | Acetic Anhydride (Ac 2 O) | 10.0 eq | 10% (v/v) in DMF | 30 mins |

| Acetylation Base | DIPEA | 10.0 eq | 5% (v/v) in DMF | 30 mins |

| Cleavage | TFA | - | 1% (v/v) in DCM | 3 × 10 mins |

Step-by-Step Experimental Protocol

Phase 1: Resin Swelling and C-Terminal Loading

Causality: The first amino acid is loaded via nucleophilic substitution at the highly reactive trityl chloride carbon. Unreacted sites must be capped with methanol to prevent the subsequent attachment of Fmoc-Ala-OH directly to the resin, which would generate deletion impurities .

-

Swelling: Weigh 0.1 mmol equivalent of 2-CTC resin into a fritted reaction vessel. Add 5 mL of anhydrous Dichloromethane (DCM) and agitate for 30 minutes to swell the polymer matrix. Drain.

-

Loading: Dissolve 0.15 mmol of Fmoc-Val-OH and 0.3 mmol of N,N-Diisopropylethylamine (DIPEA) in 1.5 mL of DCM. Add to the resin and agitate for 2 hours at room temperature. Drain.

-

Capping: Add 5 mL of a freshly prepared capping solution (DCM:MeOH:DIPEA at 17:2:1). Agitate for 30 minutes to quench unreacted trityl cations. Drain and wash the resin sequentially with DCM (3×) and DMF (3×).

Phase 2: Iterative Fmoc-SPPS (Dipeptide Assembly)

Causality: Piperidine acts as a secondary amine base to remove the Fmoc group via a β -elimination mechanism. DIC/Oxyma Pure activates the carboxylic acid of Fmoc-Ala-OH into a highly reactive ester, facilitating rapid amide bond formation while preventing epimerization at the α -carbon .

-

Deprotection: Add 5 mL of 20% Piperidine in DMF to the resin. Agitate for 10 minutes. Drain and repeat for another 10 minutes.

-

Wash: Drain and wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

-

Coupling: Dissolve 0.3 mmol Fmoc-Ala-OH and 0.3 mmol Oxyma Pure in 1.5 mL DMF. Add 0.3 mmol DIC. Stir for 2 minutes for pre-activation, then add the mixture to the resin. Agitate for 1 hour.

-

Wash: Drain and wash with DMF (3 × 1 min).

-

Final Deprotection: Repeat the 20% Piperidine deprotection step to expose the N-terminal amine of Alanine. Wash extensively with DMF (5 × 1 min).

Phase 3: N-Terminal Acetylation

Causality: Ac 2 O acts as a highly reactive electrophile. DIPEA is mandatory to neutralize the acetic acid byproduct; if left unneutralized, the acidic microenvironment could prematurely cleave the dipeptide from the acid-sensitive 2-CTC linker .

-

Acetylation: Prepare a solution of 10% Ac 2 O and 5% DIPEA in DMF. Add 5 mL of this cocktail to the deprotected peptidyl-resin.

-

Agitation: Agitate for 30 minutes at room temperature.

-

Wash: Drain and wash the resin with DMF (3×) and then DCM (5×) to prepare for cleavage.

Phase 4: Mild Cleavage and Isolation

-

Cleavage: Add 5 mL of 1% TFA in DCM to the resin. Agitate gently for 10 minutes. Collect the filtrate in a flask containing 1 mL of DIPEA (to immediately neutralize the TFA and protect the product). Repeat this cleavage step twice more.

-

Evaporation: Pool the filtrates and evaporate the DCM under reduced pressure.

-

Precipitation: Add ice-cold diethyl ether to the concentrated residue to precipitate the Ac-Ala-Val-OH product. Centrifuge, decant the ether, and dry the pellet under vacuum.

In-Process Analytical Validation (Self-Validating System)

To ensure absolute trustworthiness, this protocol incorporates a self-validating feedback loop using the Kaiser (Ninhydrin) Test . Ninhydrin reacts with free primary amines to produce a deep blue color (Ruhemann's purple).

-

Validation Checkpoint 1 (Post-Valine Deprotection): Must be Positive (Blue) . Confirms successful removal of the first Fmoc group.

-

Validation Checkpoint 2 (Post-Alanine Coupling): Must be Negative (Yellow/Colorless) . Confirms complete amide bond formation. If blue, repeat the coupling step.

-

Validation Checkpoint 3 (Post-Acetylation): Must be Negative (Yellow/Colorless) . Confirms complete capping of the N-terminus. If blue, the acetylation must be repeated before cleavage.

Workflow Visualization

Figure 1: Step-by-step solid-phase synthesis workflow for Ac-Ala-Val-OH using 2-CTC resin.

References

-

Nowick Laboratory. "Standard practices for Fmoc-based solid-phase peptide synthesis." University of California, Irvine (UCI). URL: [Link]

-

ACS Publications. "Missing Link: Enabling Loading of 2-Chlorotrityl Chloride Resin in N-Butylpyrrolidinone as a Green Solvent." Organic Process Research & Development. URL: [Link]

-

NIH/PMC. "Binary combinatorial scanning reveals potent poly-alanine-substituted inhibitors of protein-protein interactions." URL:[Link]

Application Note: HPLC Method Development and Validation for the Quantification of N-Acetyl-L-Alanyl-L-Valine

Introduction and Rationale

The quantification of small synthetic peptides and their derivatives is a critical workflow in modern drug development. N-acetyl-L-alanyl-L-valine (NAAV) is a highly polar, low-molecular-weight dipeptide derivative. Structurally, it serves as the free-acid precursor to biologically active esters, such as N-acetyl-L-alanyl-L-valine methyl ester (ZZL-7), a fast-acting compound known to disrupt the interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS).

Developing a robust High-Performance Liquid Chromatography (HPLC) method for NAAV presents distinct chromatographic challenges:

-

Lack of Aromatic Chromophores: NAAV contains only aliphatic amino acids (Alanine, Valine) and an N-terminal acetyl group. The absence of aromatic rings (e.g., Tyrosine, Tryptophan, Phenylalanine) precludes the use of standard 254 nm or 280 nm UV detection.

-

High Polarity and Ionization: The C-terminal carboxyl group of Valine has a pKa of approximately 3.0–3.5. In neutral pH mobile phases, this group ionizes to a carboxylate ( COO− ), drastically reducing hydrophobicity and leading to poor retention on standard reversed-phase (RP) columns.

This application note details a Quality by Design (QbD) approach to developing a self-validating, ICH Q2(R2)-compliant HPLC-UV method for the precise quantification of NAAV[1].

Method Development Strategy: The Causality of Chromatographic Choices

To achieve baseline resolution, excellent peak shape, and high sensitivity, every parameter in the chromatographic system must be intentionally selected based on the physicochemical properties of the analyte[2].

Mobile Phase Optimization: The Role of Trifluoroacetic Acid (TFA)

To retain NAAV on a hydrophobic C18 stationary phase, the mobile phase pH must be maintained at least 1-2 pH units below the pKa of the C-terminal carboxyl group. We utilize 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic mobile phases.

Causality: TFA serves a dual purpose. First, it lowers the mobile phase pH to ~2.0, fully protonating the C-terminal carboxyl group and increasing the peptide's overall hydrophobicity[3]. Second, TFA acts as an ion-pairing agent. Its heavily fluorinated hydrophobic tail interacts with the stationary phase, while its acidic head masks residual surface silanols on the silica support, effectively preventing the secondary interactions that cause peak tailing in peptide chromatography. While Formic Acid (FA) is preferred for LC-MS applications to prevent signal suppression, TFA provides superior peak shape and resolution for UV-based quantitative assays[4].

Stationary Phase Selection

Small peptides bridge the gap between small molecules and large biomolecules[2]. A Core-Shell C18 column (2.7 µm particle size, 100 Å pore size) is selected. Causality: The 100 Å pore size is perfectly scaled for small dipeptides, allowing unhindered diffusion into the pores. The core-shell architecture reduces the longitudinal diffusion and eddy dispersion terms of the van Deemter equation, delivering ultra-high efficiency (sharp peaks) at standard HPLC backpressures without requiring UHPLC instrumentation.

Detector Tuning

Because NAAV lacks aromaticity, UV detection must rely on the absorbance of the peptide (amide) bonds. Causality: Amide bonds exhibit a strong π→π∗ transition at deep UV wavelengths. Therefore, the UV detector is tuned to 210 nm . At this wavelength, baseline drift during gradient elution is common; thus, matching the TFA concentration precisely in Mobile Phase A and B (0.1% v/v) is critical to minimize baseline anomalies.

Figure 1: Systematic QbD workflow for small peptide HPLC method development.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It requires the execution and passage of a System Suitability Test (SST) prior to sample analysis, ensuring that the instrument is fit-for-purpose on the day of testing.

Reagents and Materials

-

Mobile Phase A: 0.1% TFA in HPLC-grade Water (v/v).

-

Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile (v/v).

-

Diluent: 95:5 Water:Acetonitrile (v/v). Note: Matching the diluent to the initial gradient conditions prevents sample solvent-induced peak distortion (the "solvent effect").

-

Reference Standard: N-acetyl-L-alanyl-L-valine (Purity ≥ 98%).

Chromatographic Conditions

| Parameter | Specification |

| Column | Core-Shell C18, 150 x 4.6 mm, 2.7 µm, 100 Å |

| Column Temperature | 40°C (Improves mass transfer, reduces system backpressure) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm (Sampling rate: 10 Hz) |

| Autosampler Temp | 5°C (Prevents peptide degradation in solution) |

Gradient Program

Peptides exhibit an "on-off" retention mechanism. A shallow gradient is employed to maximize the resolution of closely eluting impurities (e.g., diastereomers or deamidated byproducts)[2].

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 95 | 5 | Initial |

| 2.0 | 95 | 5 | Isocratic hold (focusing) |

| 12.0 | 60 | 40 | Linear gradient (3.5% B/min) |

| 14.0 | 10 | 90 | Column wash |

| 16.0 | 10 | 90 | Isocratic wash |

| 16.1 | 95 | 5 | Return to initial |

| 22.0 | 95 | 5 | Re-equilibration |

Step-by-Step Execution Workflow

-

System Preparation: Purge all HPLC lines with fresh mobile phase. Equilibrate the column at initial conditions (95% A / 5% B) for at least 20 column volumes until the UV baseline is stable.

-

Standard Preparation: Accurately weigh 10.0 mg of NAAV reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent to yield a 1.0 mg/mL stock solution. Dilute further to 100 µg/mL for the working standard.

-